molecular formula C12H6Cl2N2OS3 B2655243 2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide CAS No. 394228-01-4

2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2655243
CAS No.: 394228-01-4
M. Wt: 361.27
InChI Key: KHHOZSDMPMGFNP-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide is a complex organic compound featuring a thiophene ring substituted with chlorine atoms and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.

Next, the thiophene ring is chlorinated at the 2 and 5 positions using reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS). The final step involves coupling the chlorinated thiophene with the thiazole derivative through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products

    Oxidation: Oxidized derivatives of the thiophene and thiazole rings

    Reduction: Reduced amide derivatives

    Substitution: Thiophene derivatives with various substituents replacing the chlorine atoms

Scientific Research Applications

Chemistry

In chemistry, 2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The thiazole and thiophene rings are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its potential as a lead compound for developing new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its unique electronic properties make it a candidate for applications in organic electronics and optoelectronic devices.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide is not fully understood, but it is believed to interact with various molecular targets through its thiazole and thiophene rings. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. The compound’s ability to form hydrogen bonds and π-π interactions likely plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorothiophene: A simpler analog with only the thiophene ring chlorinated.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Thiophene-2-carboxamide: A related compound with a carboxamide group on the thiophene ring.

Uniqueness

2,5-Dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide is unique due to the combination of its chlorinated thiophene and thiazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials and therapeutic agents.

Properties

IUPAC Name

2,5-dichloro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2OS3/c13-9-4-6(10(14)20-9)11(17)16-12-15-7(5-19-12)8-2-1-3-18-8/h1-5H,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHOZSDMPMGFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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